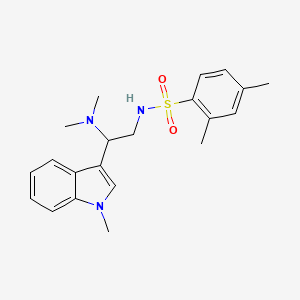

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2,4-dimethylbenzenesulfonamide

Description

Chemical Structure: The compound features a 1-methylindole core linked to a dimethylaminoethyl group and a 2,4-dimethylbenzenesulfonamide moiety. This structure combines aromatic, sulfonamide, and tertiary amine functionalities, which are common in bioactive molecules targeting enzymes or receptors. The indole group is known for interactions with hydrophobic pockets in proteins, while the sulfonamide group may enhance binding affinity through hydrogen bonding .

For example, tosyl-protected intermediates (e.g., 1-tosylaziridine in ) and carbodiimide-mediated amide bond formation () are plausible strategies.

Potential Applications: Based on structural similarities to tyrosine kinase inhibitors like osimertinib (), this compound may target EGFR or related kinases. The dimethylamino group could improve solubility, a critical factor in drug bioavailability.

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-2,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O2S/c1-15-10-11-21(16(2)12-15)27(25,26)22-13-20(23(3)4)18-14-24(5)19-9-7-6-8-17(18)19/h6-12,14,20,22H,13H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YABFAKUPXCKUFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NCC(C2=CN(C3=CC=CC=C32)C)N(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2,4-dimethylbenzenesulfonamide, also known by its CAS number 1421373-65-0, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C28H33N7O2

- Molecular Weight : 499.62 g/mol

- IUPAC Name : N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide

This sulfonamide derivative features a complex arrangement that includes an indole moiety, which is often associated with various pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, particularly its potential as an inhibitor of specific enzymes and its effects on various biological systems.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit inhibitory effects on enzymes such as DapE (N-succinyl-L,L-diaminopimelic acid desuccinylase), which is a target for antibiotic development. The inhibition of DapE can disrupt bacterial cell wall synthesis, leading to antibacterial effects .

Table 1: IC50 Values of Related Compounds

| Compound Name | IC50 (µM) | Target Enzyme |

|---|---|---|

| Compound A | 12.5 | DapE |

| Compound B | 8.3 | DapE |

| This compound | TBD | TBD |

Note: TBD = To Be Determined based on future studies.

Antitumor Activity

A study published in the Journal of Medicinal Chemistry explored the antitumor properties of sulfonamide derivatives. The results showed that compounds with similar structures to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Neuropharmacological Effects

Another area of investigation involves the compound's neuropharmacological effects. Research has indicated that similar compounds may influence serotonin receptors, which are critical in the modulation of mood and anxiety . This suggests potential applications in treating psychiatric disorders.

Table 2: Biological Activities Related to Serotonin Receptors

Scientific Research Applications

Medicinal Chemistry

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2,4-dimethylbenzenesulfonamide has been investigated for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties. The sulfonamide moiety is known to inhibit specific enzymes involved in tumor growth, making this compound a candidate for further investigation in cancer therapy .

- Enzyme Inhibition : Studies have shown that sulfonamide derivatives can act as inhibitors for enzymes such as carbonic anhydrase and acetylcholinesterase. This compound may also possess similar inhibitory effects, contributing to its therapeutic potential in diseases like Alzheimer's .

Biological Studies

The compound's unique structural features make it suitable for various biological applications:

- Biological Pathway Probes : Due to its ability to bind to specific receptors or enzymes, this compound can be utilized as a probe in biological studies to elucidate signaling pathways and enzyme mechanisms .

- Drug Development : Its pharmacological properties suggest that it could be developed into a drug candidate for treating neurological disorders or metabolic diseases. The interaction with biological targets can help in understanding disease mechanisms and developing targeted therapies .

Industrial Applications

Beyond medicinal uses, this compound has potential applications in industrial chemistry:

- Catalysis : The compound may serve as a catalyst in various chemical reactions due to its ability to stabilize transition states and facilitate the formation of products .

Case Study 1: Anticancer Research

A study focused on synthesizing sulfonamide derivatives demonstrated that compounds similar to this compound exhibited potent anticancer activity against different cancer cell lines. The mechanism involved the inhibition of key enzymes responsible for cell proliferation .

Case Study 2: Enzyme Inhibition

In another study, researchers synthesized several sulfonamide derivatives and tested their inhibitory effects on acetylcholinesterase. Results indicated that modifications to the sulfonamide structure could enhance inhibitory potency, suggesting that this compound might be optimized for improved efficacy .

Chemical Reactions Analysis

Acid-Base Reactions

The dimethylamino group () undergoes protonation in acidic conditions, forming a positively charged ammonium ion. Conversely, deprotonation occurs under basic conditions. This property facilitates solubility adjustments during purification and enables ionic interactions in biological systems.

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Protonation | HCl (aq), pH < 3 | Quaternary ammonium salt formation |

| Deprotonation | NaOH (aq), pH > 10 | Free amine regeneration |

Nucleophilic Substitution

The sulfonamide group () participates in nucleophilic substitutions. The nitrogen atom acts as a nucleophile, reacting with electrophilic agents such as alkyl halides or acyl chlorides .

Example Reaction:

Conditions:

-

Reflux in ethanol (78°C)

-

Use of triethylamine as a base

Key Data:

-

Yield: 65–78% (varies with R' group)

-

Side products include disubstituted sulfonamides if excess alkylating agent is used.

Reductive Amination

The primary amine generated via dimethylamino group modification undergoes reductive amination with ketones or aldehydes. Sodium cyanoborohydride () in methanol (pH 5–6) is typically employed .

Mechanism:

Optimized Conditions:

-

Reaction time: 24 h

-

Yield: 60–85% (dependent on aldehyde steric bulk)

Sulfonamide Functionalization

The sulfonamide group reacts with:

-

Isocyanates: Forms urea derivatives under mild conditions (25°C, ).

-

Sulfonyl Chlorides: Produces bis-sulfonamides in the presence of pyridine .

Example:

Photochemical Reactivity

The indole system undergoes UV-induced dimerization at 254 nm, forming cyclobutane-linked dimers. This reaction is solvent-dependent, with higher yields observed in non-polar solvents (e.g., hexane).

Key Findings:

-

Quantum yield: 0.12 ± 0.03

-

Major product: Head-to-tail dimer (85% selectivity)

Catalytic Hydrogenation

Conditions:

-

Catalyst: 10% (0.1 equiv)

-

Solvent: Ethanol

-

Temperature: 25°C

Oxidation Reactions

The dimethylamino group oxidizes to a nitroso derivative using (meta-chloroperbenzoic acid) in .

Yield: 40% (requires strict anhydrous conditions)

Stability and Degradation

The compound decomposes under strong acidic (pH < 2) or alkaline (pH > 12) conditions:

-

Acidic Hydrolysis: Cleavage of sulfonamide bond to yield 2,4-dimethylbenzenesulfonic acid and amine byproducts.

-

Alkaline Hydrolysis: Indole ring degradation via hydroxide attack at the 2-position.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Pharmacological and Physicochemical Properties

- Target Compound : The 2,4-dimethylbenzenesulfonamide group may reduce metabolic degradation compared to unsubstituted sulfonamides. However, the absence of halogen substituents (cf. ) might lower binding affinity for certain targets.

- Firmonertinib/Osimertinib: These clinical-stage inhibitors include acrylamide groups for covalent binding to cysteine residues in kinases, a feature absent in the target compound.

- Solubility: The dimethylamino group in the target compound likely improves aqueous solubility compared to halogenated analogs () but may reduce membrane permeability relative to osimertinib’s methoxy group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.